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Compound of Interest

Compound Name: NVP018

Cat. No.: B609685 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antiviral spectrum of NVP018,

a selective c-Met inhibitor. The content herein is intended for researchers, scientists, and drug

development professionals actively engaged in antiviral research and development.

Executive Summary
NVP018 (also known as NVP-BVU972) has demonstrated a broad-spectrum antiviral activity

against a range of both RNA and DNA viruses. Its mechanism of action is centered on the

inhibition of the host cell's c-Met tyrosine kinase, which subsequently suppresses the NF-κB

signaling pathway, a critical pathway for viral replication and the inflammatory response. This

host-directed approach offers a promising strategy for antiviral therapy by potentially reducing

the likelihood of viral resistance.

Data Presentation: Antiviral Activity and Cytotoxicity
of NVP018
The antiviral efficacy of NVP018 was evaluated across multiple viral strains and cell lines. The

compound exhibited a dose-dependent inhibition of viral replication. Clear antiviral effects were

noted at a concentration of 50 μM, with complete suppression of the virus at 100 μM in vitro.[1]

While specific EC50 and IC50 values are not publicly available in the reviewed literature, the

qualitative dose-response relationship is well-documented. Similarly, detailed CC50 values for
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each cell line are not explicitly stated, but the compound has been shown to have low

cytotoxicity at effective antiviral concentrations.

Virus Virus Type Cell Line(s)
Effective
Concentration
s

Quantitative
Data
(EC50/IC50)

Vesicular

Stomatitis Virus

(VSV)

RNA

RAW 264.7,

HeLa, HT29,

HT1080

25, 50, 100

µM[1]
Not Available

Encephalomyoca

rditis Virus

(EMCV)

RNA

RAW 264.7,

HeLa, HT29,

HT1080

25, 50, 100

µM[1]
Not Available

Mouse Hepatitis

Virus (MHV)
RNA RAW 264.7

25, 50, 100

µM[1]
Not Available

Herpes Simplex

Virus-1 (HSV-1)
DNA

RAW 264.7,

HeLa, HT29,

HT1080

25, 50, 100

µM[1]
Not Available

Vaccinia Virus

(VACV)
DNA RAW 264.7 25, 50, 100 µM Not Available
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Cell Line Cell Type Cytotoxicity Data (CC50)

RAW 264.7 Murine Macrophage

Low cytotoxicity observed at

effective antiviral

concentrations[1]

HeLa Human Cervical Cancer

Low cytotoxicity observed at

effective antiviral

concentrations[1]

HT29
Human Colon

Adenocarcinoma

Low cytotoxicity observed at

effective antiviral

concentrations[1]

HT1080 Human Fibrosarcoma

Low cytotoxicity observed at

effective antiviral

concentrations[1]

Experimental Protocols
Cell Culture and Viruses

Cell Lines: RAW 264.7 (murine macrophages), HeLa (human cervical cancer), HT29 (human

colon adenocarcinoma), and HT1080 (human fibrosarcoma) cells were maintained in

appropriate growth media supplemented with fetal bovine serum and antibiotics.

Viruses: Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1), Mouse Hepatitis

Virus (MHV), and Encephalomyocarditis Virus (EMCV) were propagated and titered using

standard virological techniques. For some experiments, viruses expressing Green

Fluorescent Protein (GFP) were utilized to facilitate the quantification of viral replication.

In Vitro Antiviral Activity Assay
Cell Seeding: Target cells were seeded in 96-well plates at a predetermined density to form a

confluent monolayer.

Compound Treatment and Infection: Cells were concurrently treated with NVP018 at various

concentrations (e.g., 25, 50, 100 µM) or a DMSO control and infected with the respective

virus at a multiplicity of infection (MOI) of 0.1.[1]
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Incubation: The treated and infected cells were incubated for a specified period (e.g., 12

hours) to allow for viral replication.[1]

Quantification of Viral Replication:

RT-qPCR: Total RNA was extracted from the cells, and the levels of viral RNA were

quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Fluorescence Microscopy and Flow Cytometry: For GFP-tagged viruses, the percentage

of infected (GFP-positive) cells was determined using fluorescence microscopy and flow

cytometry.

Western Blot: The expression of viral proteins (e.g., GFP) was analyzed by Western blot to

confirm the dose-dependent inhibition of viral replication.[1]

Cytotoxicity Assay (CCK-8 Assay)
Cell Seeding: Target cells were seeded into a 96-well plate at a density of 2 x 10³ cells per

well in 100 μL of complete medium.[1]

Compound Treatment: Cells were treated with increasing concentrations of NVP018 and

incubated at 37°C in a humidified 5% CO2 incubator for 48 hours.[1]

CCK-8 Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK-8) reagent was added to each

well, and the plate was gently agitated.[1]

Incubation and Absorbance Measurement: After a 1-hour incubation at 37°C, the absorbance

at 450 nm was measured using a microplate reader to determine cell viability.[1]

Visualizations
Signaling Pathway of NVP018 Antiviral Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. c-Met inhibitor NVP-BVU972 induces antiviral protection and suppresses NF-κB-mediated
inflammation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Antiviral Profile of NVP018: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609685#in-vitro-antiviral-spectrum-of-nvp018]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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